4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole
Overview
Description
4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities :
- A study synthesized derivatives of 1,2,4-triazole and evaluated them for cytotoxic, antibacterial, and antifungal activities. Some derivatives showed promising biological activity (Sumangala et al., 2012).
Anticonvulsant Properties :
- Research on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles found that certain derivatives were effective antagonists of strychnine-induced convulsions and might be useful as antispastic agents (Kane et al., 1994).
Antimycobacterial Activity :
- A study synthesized new 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole derivatives and screened them for antimycobacterial activities. The methylsulfonyl-substituted derivative displayed significant activity against Mycobacterium tuberculosis (Özadalı SARI et al., 2018).
Synthesis and Oxidation Studies :
- Research focused on the synthesis of S-5-R-4-R1-4H-1,2,4-triazole-3-ilsulfonthioates and their oxidation, expanding the range of pharmacologically active substances (Kaplaushenko, 2014).
Antimicrobial Evaluation :
- A study synthesized fused 1,2,4-triazoles with a diphenylsulfone moiety and screened them for antimicrobial activities, finding that some compounds exhibited promising antimicrobial activities (Almajan et al., 2010).
Surface Activity and Antibacterial Properties :
- A study on 1,2,4-triazole derivatives demonstrated their effectiveness as surface active agents with antimicrobial activity (El-Sayed, 2006).
Structural Analysis and Synthesis :
- Research on 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives led to the synthesis of novel sulfones, followed by structural analysis and evaluation (Xu et al., 2010).
Electrochemical Behavior :
- A study on the electrooxidation of thiotriazoles in aqueous-alcoholic media contributed to the understanding of their redox behavior, important for electrochemical applications (Fotouhi et al., 2002).
Properties
IUPAC Name |
4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGDRICHXKQXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151540 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-44-3 | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole interact with its target and what are the downstream effects?
A1: The research paper investigates the effects of this compound (MDL 27531) on GABA-activated chloride currents in spinal cord motorneurons. While the exact mechanism of interaction isn't fully elucidated in the provided abstract, the study found that MDL 27531 selectively enhanced these currents. [] This suggests that the compound likely acts as a positive allosteric modulator of GABA receptors, increasing the chloride ion influx upon GABA binding. This enhanced chloride influx would lead to hyperpolarization of the motorneurons, reducing their excitability and potentially explaining the compound's antispastic effects.
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